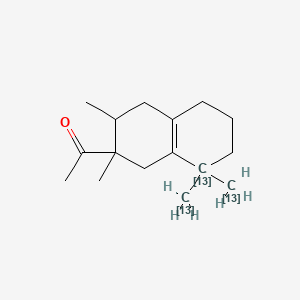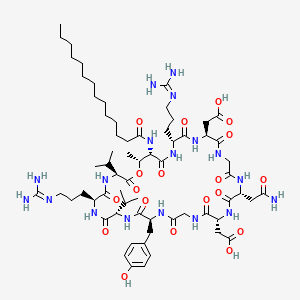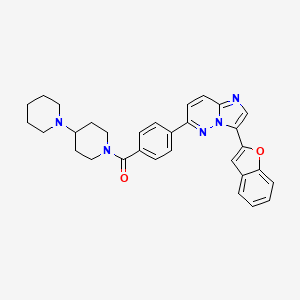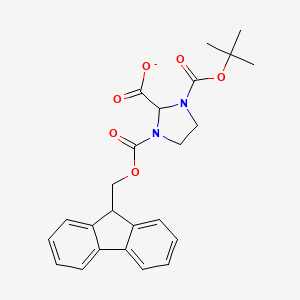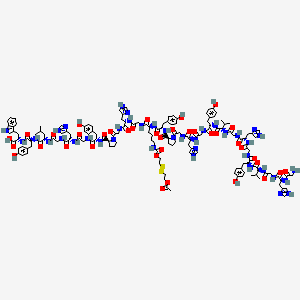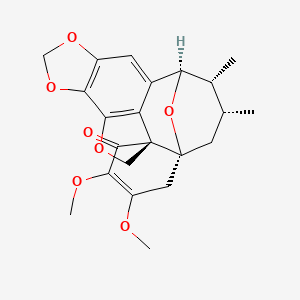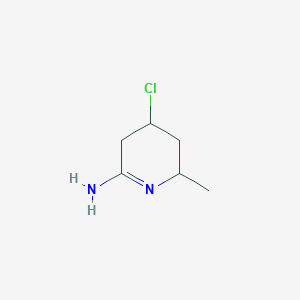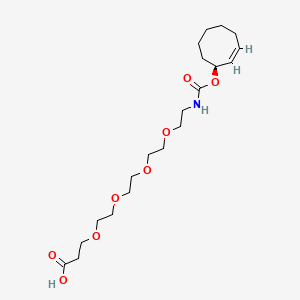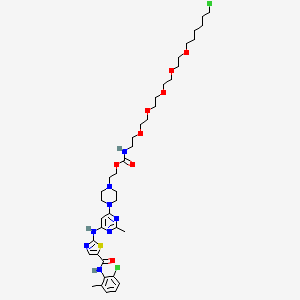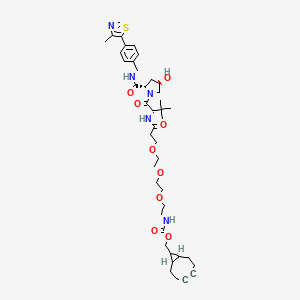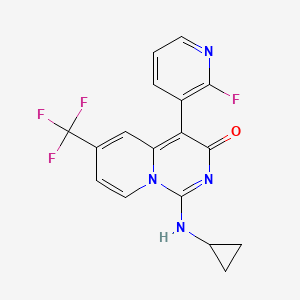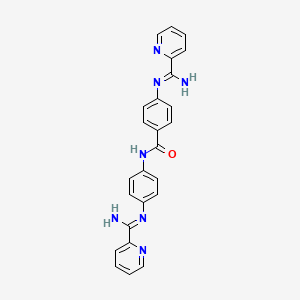
Antiparasitic agent-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-18 is a compound known for its potent and selective antiprotozoal activity. It effectively inhibits various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani . This compound is primarily used in research settings to study its antiparasitic properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. Given its primary use in research, large-scale production methods may not be as developed as those for commercially available drugs. The compound is typically produced in specialized laboratories with controlled conditions to ensure purity and efficacy .
化学反应分析
Types of Reactions
Antiparasitic agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its antiparasitic activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, affecting its properties and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antiparasitic activity, while substitution reactions can produce compounds with different functional groups that may enhance or reduce efficacy .
科学研究应用
Antiparasitic agent-18 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of antiparasitic compounds.
Biology: Investigated for its effects on protozoan parasites and potential mechanisms of action.
Medicine: Explored as a potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of new antiparasitic drugs and formulations
作用机制
The mechanism of action of Antiparasitic agent-18 involves targeting specific molecular pathways in protozoan parasites. The compound interferes with essential biological processes, leading to the inhibition of parasite growth and survival. Key molecular targets include enzymes involved in energy production and cellular metabolism . By disrupting these pathways, this compound effectively eliminates the parasites.
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings have shown similar antiparasitic activity against protozoan parasites.
Benzofuran Derivatives: These compounds have also demonstrated antiparasitic properties and are being explored as potential therapeutic agents.
Uniqueness
Antiparasitic agent-18 stands out due to its potent and selective activity against a broad range of protozoan parasites. Its unique chemical structure and mechanism of action make it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C25H21N7O |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
4-[[amino(pyridin-2-yl)methylidene]amino]-N-[4-[[amino(pyridin-2-yl)methylidene]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33) |
InChI 键 |
ZUYUSBWVNHNMIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


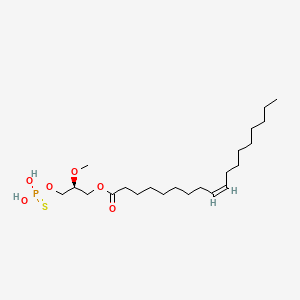
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)
